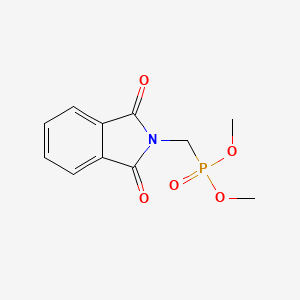

Dimethyl(phthalimidomethyl)phosphonate

Vue d'ensemble

Description

Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In

Applications De Recherche Scientifique

1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

- Summary of Application : This research investigates the use of microwave irradiation to accelerate the McKenna synthesis of phosphonic acids from dialkyl methylphosphonates, including dimethyl(phthalimidomethyl)phosphonate . Phosphonic acids are important in various domains such as chemical biology, medicine, materials, etc .

- Methods of Application : The method involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The study investigated the effects of solvent polarity, alkyl group, electron-withdrawing P-substitution, and phosphonate–carboxylate triester chemoselectivity .

- Results : The study found that microwave irradiation dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

2. Flame Retardancy and Physicomechanical Properties of Bio-Based Rigid Polyurethane Foam Composites

- Summary of Application : This research involves the use of dimethyl(phthalimidomethyl)phosphonate in the production of bio-based rigid polyurethane foams (bio-PUFs) to improve their flame retardant properties .

- Methods of Application : Expandable graphite (EG) and dimethyl(phthalimidomethyl)phosphonate were incorporated into bio-PUFs. The effects of the ratio of EG and/or dimethyl(phthalimidomethyl)phosphonate on the morphological, physicomechanical, thermal, and flame retardant properties of bio-PUF composites were investigated .

- Results : The study found that the flame retardancy of biocomposite foams was improved due to the presence of EG, acting in the condensed phase, and dimethyl(phthalimidomethyl)phosphonate, acting in the gas phase .

3. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Polymers

- Summary of Application : This research involves the use of silica molecularly imprinted polymers for the detection of dimethyl methyl phosphonate .

- Methods of Application : The study involved the creation of a sensor using silica molecularly imprinted polymers .

- Results : The sensor exhibited good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 min .

4. Horner-Wadsworth-Emmons reactions

- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used as a reagent in Horner-Wadsworth-Emmons reactions . This reaction is a useful method for the formation of carbon-carbon double bonds .

- Methods of Application : The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with a carbonyl compound to form an alkene .

- Results : The reaction is widely used in organic synthesis for the preparation of alkenes .

5. Synthesis of phosphotyrosine and its phosphonate-based derivatives

- Summary of Application : Phosphotyrosine-containing compounds, including those based on dimethyl(phthalimidomethyl)phosphonate, attract significant attention due to their potential to modulate signalling pathways .

- Methods of Application : These compounds are used to study protein phosphorylation/dephosphorylation, and represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design .

- Results : The development of these compounds has provided useful tools for biophysical protein characterization, monitoring enzyme activity, and as antigens for raising antibodies .

6. Preparation of macrocyclic phosphorous acid analogs

- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the preparation of macrocyclic phosphorous acid analogs . These analogs have potential applications as inhibitors of HCV-NS3 protease .

- Methods of Application : The preparation involves the synthesis of macrocyclic compounds using dimethyl(phthalimidomethyl)phosphonate .

- Results : The resulting macrocyclic phosphorous acid analogs can act as inhibitors of HCV-NS3 protease, which is important in the life cycle of the hepatitis C virus .

7. Horner-Wadsworth-Emmons reactions

- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used as a reagent in Horner-Wadsworth-Emmons reactions . This reaction is a useful method for the formation of carbon-carbon double bonds .

- Methods of Application : The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with a carbonyl compound to form an alkene .

- Results : The reaction is widely used in organic synthesis for the preparation of alkenes .

8. Synthesis of dendrimer-based pH-responsive MRI contrast agent

- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the synthesis of dendrimer-based pH-responsive MRI contrast agents . These agents can provide useful tools for biophysical protein characterization .

- Methods of Application : The synthesis involves the creation of a dendrimer-based contrast agent using dimethyl(phthalimidomethyl)phosphonate .

- Results : The resulting contrast agent can be used for monitoring enzyme activity, and as antigens for raising antibodies .

9. Preparation of macrocyclic phosphorous acid analogs

- Summary of Application : Dimethyl(phthalimidomethyl)phosphonate is used in the preparation of macrocyclic phosphorous acid analogs . These analogs have potential applications as inhibitors of HCV-NS3 protease .

- Methods of Application : The preparation involves the synthesis of macrocyclic compounds using dimethyl(phthalimidomethyl)phosphonate .

- Results : The resulting macrocyclic phosphorous acid analogs can act as inhibitors of HCV-NS3 protease, which is important in the life cycle of the hepatitis C virus .

Propriétés

IUPAC Name |

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBHXTMUHJGHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378714 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl phthalimidomethylphosphonate | |

CAS RN |

28447-26-9 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

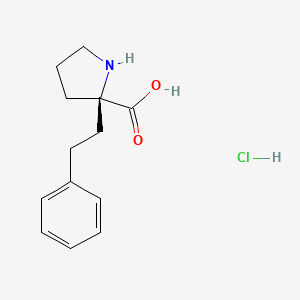

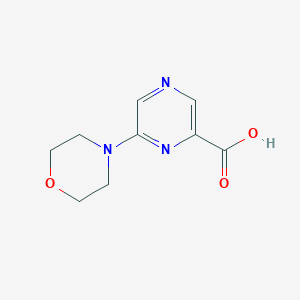

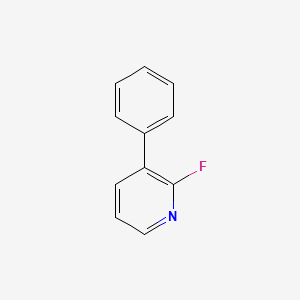

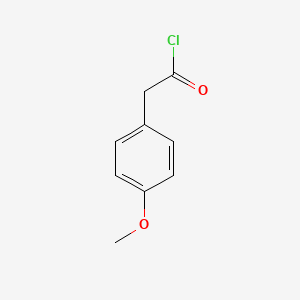

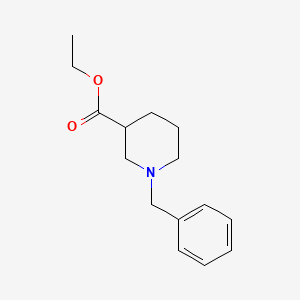

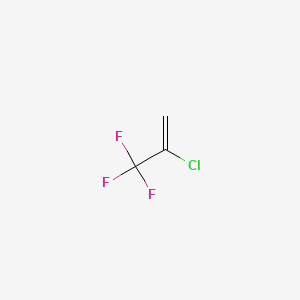

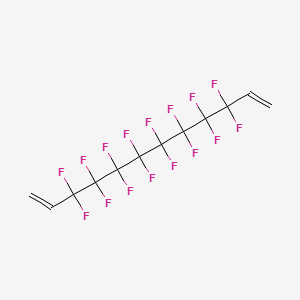

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.